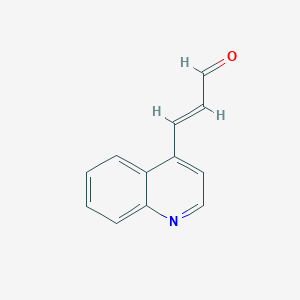

(E)-3-(Quinolin-4-yl)acrylaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

(E)-3-quinolin-4-ylprop-2-enal |

InChI |

InChI=1S/C12H9NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-9H/b4-3+ |

InChI Key |

LXRUOSHDDMLKFF-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC=O |

Origin of Product |

United States |

Reaction Chemistry and Derivatization of E 3 Quinolin 4 Yl Acrylaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in (E)-3-(Quinolin-4-yl)acrylaldehyde is a primary site for nucleophilic attack and condensation reactions. Its reactivity is typical of aromatic aldehydes, though modulated by the electron-withdrawing nature of the quinoline (B57606) ring.

Quinoline-carbaldehyde derivatives readily undergo reactions characteristic of the aldehyde functional group. nih.gov For instance, they can be converted into oximes, hydrazones, and semicarbazones through condensation with the corresponding amine derivatives. A notable reaction involves the treatment of a related pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride in a basic solvent like pyridine (B92270). This reaction proceeds through the formation of a non-isolable oxime intermediate, which then undergoes in-situ dehydration to yield the corresponding carbonitrile derivative. researchgate.net

The aldehyde functionality can also participate in various carbon-carbon bond-forming reactions. These include, but are not limited to, the Wittig reaction to extend the carbon chain, aldol (B89426) condensations, and reactions with organometallic reagents such as Grignard or organolithium compounds to produce secondary alcohols. The specific conditions for these reactions can be tailored to favor transformation at the aldehyde over the α,β-unsaturated system. The aldehyde group of quinoline-carbaldehyde derivatives has been a key element in the synthesis of molecules designed as specific enzyme inhibitors. nih.gov

Transformations Involving the α,β-Unsaturated System

The α,β-unsaturated system in this compound is susceptible to nucleophilic conjugate addition (Michael addition) and cycloaddition reactions. The electron-withdrawing quinoline ring enhances the electrophilicity of the β-carbon, making it a prime target for soft nucleophiles.

Common transformations include:

Michael Addition: Nucleophiles such as thiols, amines, and carbanions can add to the β-position of the conjugated system. For example, an electrochemical method has been developed for the C3-thiolation of quinoline compounds using various aryl and alkyl thiols. researchgate.net

Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions. α,β-Unsaturated aldehydes are known to be employed as dienophiles in [4+3] cycloaddition reactions. nih.gov

Epoxidation and Aziridination: The double bond can be converted to an epoxide or an aziridine, which are versatile three-membered heterocyclic intermediates for further synthesis. researchgate.net

Reduction: Selective reduction of the carbon-carbon double bond can be achieved using specific catalytic hydrogenation methods, preserving the aldehyde functionality.

The synthesis of various α-substituted (E)-α,β-unsaturated aldehydes has been achieved through methods like acid-catalyzed epoxide rearrangement followed by organocatalyzed aldol condensation. rsc.org Furthermore, carbonylation reactions provide an atom-efficient pathway to various α,β-unsaturated carbonyl compounds. rsc.org

Chemical Modifications of the Quinoline Heterocycle

The quinoline ring itself is a robust aromatic system that can undergo substitution reactions. The pyridine half of the heterocycle is electron-deficient, while the benzene (B151609) half is comparatively electron-rich. This electronic disparity governs the regioselectivity of substitution reactions.

In quinoline, electrophilic aromatic substitution occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. reddit.comyoutube.com The preferred positions for electrophilic attack are C5 and C8. reddit.comyoutube.com This is because the carbocation intermediates formed by attack at these positions are more stable, as the aromaticity of the other ring is preserved. youtube.com

For this compound, the acrylaldehyde substituent at position 4 acts as a deactivating group, further reducing the reactivity of the pyridine ring towards electrophiles. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the C5 and C8 positions of the quinoline nucleus. The specific ratio of 5- and 8-substituted products can be influenced by reaction conditions and the nature of the electrophile. The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, yielding products with halogen or other groups at the 3-position. nih.gov

Nucleophilic substitution on the quinoline ring typically occurs on the electron-deficient pyridine ring, with positions C2 and C4 being the most reactive. youtube.comquimicaorganica.org The presence of a halogen at these positions facilitates substitution by a wide range of nucleophiles. quimicaorganica.orgmdpi.com

In the case of this compound, position 4 is occupied by a carbon-carbon bond, which is not a leaving group. Therefore, direct nucleophilic substitution at C4 is not a feasible pathway. However, the presence of the substituent at C4 influences the reactivity of the C2 position. Nucleophilic attack at C2 is still possible, especially with strong nucleophiles like organolithium reagents or under conditions that promote the formation of a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org While position 4 is generally more reactive than position 2 towards nucleophiles in halo-quinolines, the steric hindrance from the nitrogen's lone pair can make C2 slightly less reactive. quimicaorganica.org The influence of the C4-acrylaldehyde group would be primarily electronic, further deactivating the pyridine ring but still directing nucleophiles to the C2 position.

Cyclization Reactions Leading to Fused Quinoline Systems

The strategic placement of functional groups in this compound allows it to be a precursor for the synthesis of more complex, fused heterocyclic systems.

A significant cyclization reaction involving 3-aryl propenals, such as this compound, is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles. Pyrazoles are a class of five-membered aromatic heterocycles with a wide range of biological activities. nih.govnih.gov This reaction is a classic method for constructing the pyrazole (B372694) ring.

The reaction proceeds via the initial formation of a hydrazone by the condensation of the hydrazine with the aldehyde group. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the β-carbon of the α,β-unsaturated system, leading to a cyclized intermediate. Subsequent dehydration or oxidation yields the aromatic pyrazole ring. When this compound is used, the product is a 4-(1H-pyrazol-3-yl)quinoline. The use of substituted hydrazines (e.g., phenylhydrazine) leads to N-substituted pyrazoles. This methodology has been applied to synthesize a variety of 1H-pyrazolo[3,4-b]quinolines from precursors like 2-chloro-3-formylquinolines upon reaction with hydrazines. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Hydrazine | 4-(1H-Pyrazol-3-yl)quinoline | mdpi.com |

| This compound | Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-3-yl)quinoline | nih.gov |

| 2-Chloro-3-formylquinoline | Hydrazine | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |

| 3-Aryl Propenal | Hydrazine Hydrochloride | 3-Aryl-1H-pyrazole | nih.gov |

Formation of Pyrroloquinolines and Related Annulated Structures

The synthesis of pyrroloquinolines and other annulated structures from this compound and its derivatives often involves multi-step reaction sequences that capitalize on the reactivity of both the quinoline core and the acrylaldehyde side chain. These reactions can lead to the formation of complex, polycyclic aromatic systems.

One synthetic approach involves the construction of a pyrrolo[2,3-c]quinoline framework. This can be achieved through an electrocyclization reaction of a 2-(pyrrol-3-yl)benzene intermediate that contains a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. beilstein-archives.org The synthesis of the necessary precursor, a pyrroloquinoline with a substituted amino group at the 4-position, can be accomplished via the electrocyclization of a pyrrol-3-ylbenzene containing a carbodiimide. beilstein-archives.org This carbodiimide itself can be derived from a corresponding urea. beilstein-archives.org This methodology has been successfully applied in the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. beilstein-archives.org

Another strategy to access annulated quinoline structures involves domino C-N coupling and hydroamination reactions. For instance, various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been prepared through a sequence starting with a Sonogashira reaction, followed by cyclization. beilstein-journals.org While not directly starting from this compound, this method highlights a general strategy for creating fused heterocyclic systems involving a quinoline or related nitrogen-containing ring.

Intramolecular Cyclization to Pyrrolo[3,4-b]quinolinone Derivatives

The synthesis of pyrrolo[3,4-b]quinolin-1-one derivatives has been achieved through a post-Ugi modification strategy. nih.gov This approach allows for the construction of these uniquely functionalized heterocyclic compounds in one to two steps. nih.gov The key intramolecular cyclization step can be facilitated by treating a dihydropyrroloquinolinone intermediate with a dehydrating agent like phosphorus oxychloride. nih.gov This treatment can lead to the deprotection of certain groups and subsequent cyclization to yield the desired pyrrolo[3,4-b]quinolin-1-one core. nih.gov

A different approach to pyrrolo[3,4-c]quinoline-1,3-diones involves a catalyst-free reaction of diketene, isatin, and primary amines in the presence of pyrazole as a promoter. nih.gov This method represents a green and sustainable strategy for accessing this class of N-containing heterocyclic compounds. nih.gov The reaction proceeds through the cleavage and formation of multiple carbon-nitrogen and carbon-carbon bonds. nih.gov

Furthermore, intramolecular cyclization strategies involving alkynylheteroaromatic substrates with a tethered cyano group have been developed to access fused pyridoheterocycles. nih.gov This process, which can be considered a tetradehydro-Diels-Alder reaction, is often promoted by a base that facilitates the tautomerization of the alkyne to an allene (B1206475) intermediate, which then undergoes cyclization. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Dihydropyrroloquinolinone | POCl₃, 1,4-dioxane, 50 °C | Imidazopyrroloquinolinones | Good to excellent | nih.gov |

| Diketene, Isatin, Primary amines | Pyrazole, Ethanol (B145695) | Pyrrolo[3,4-c]quinoline-1,3-diones | Excellent | nih.gov |

| Alkynylheteroaromatic with nitrile | Base (e.g., TBD) | Fused Pyridoheterocycles | Not specified | nih.gov |

Condensation Reactions Forming Schiff Bases and Other Imines

The aldehyde group of this compound and its analogues is readily susceptible to condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. researchgate.net These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with the addition of an acid or base catalyst. mdpi.com

For example, 2-oxo-3-formyl quinoline can be condensed with various primary amines, such as 2-aminothiophenol, 2-aminothiazole, and 4-aminophenol, in hot ethanol to yield the corresponding Schiff bases. In some cases, a catalyst like acetic acid may be employed to facilitate the reaction. Similarly, 3-aryl-4(3H)-quinazolinone-2-carbaldehydes undergo condensation with different substituted anilines under reflux conditions to afford a series of quinazoline (B50416) Schiff bases in good yields.

The formation of imine derivatives is a versatile method for further functionalization. For instance, 4,6,8-triarylquinoline-3-carbaldehydes react with 4-fluoroaniline (B128567) in refluxing dioxane to produce 4,6,8-triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives. nih.gov

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product | Reference |

| 2-oxo-3-formyl quinoline | Various primary amines | Hot ethanol | Substituted Schiff bases | |

| 3-aryl-4(3H)-quinazolinone-2-carbaldehydes | Substituted anilines | Reflux | Quinazoline Schiff bases | |

| 4,6,8-triarylquinoline-3-carbaldehydes | 4-fluoroaniline | Dioxane, reflux | 4,6,8-triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes | nih.gov |

Synthesis of Amide Derivatives, e.g., Acrylamido-Quinoline Analogues

Acrylamido-quinoline analogues can be synthesized from the corresponding (E)-3-(quinolin-4-yl)acrylic acid derivatives. The synthesis typically involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

A common method for forming the amide bond is to use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The general procedure involves stirring the acrylic acid derivative with EDCI and HOBt in a solvent like dichloromethane (B109758) (DCM). Subsequently, triethylamine (B128534) (TEA) and the desired amine are added to the mixture to form the acrylamide (B121943) product. nih.gov This method has been used to prepare a series of (E)-3-(6-bromoquinolin-4-yl)-N-substituted acrylamides. nih.gov For instance, the reaction of (E)-3-(6-bromoquinolin-4-yl)acrylic acid with 2-morpholinoethan-1-amine using this procedure yielded the corresponding acrylamide in 61% yield. nih.gov

These acrylamide derivatives are of interest in medicinal chemistry. For example, a series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potential PI3K/mTOR dual inhibitors. nih.gov

| Acrylic Acid Derivative | Amine | Coupling Agents/Conditions | Product | Yield | Reference |

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | 2-morpholinoethan-1-amine | EDCI, HOBt, TEA, DCM | (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide | 61% | nih.gov |

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | tert-butylamine | EDCI, HOBt, TEA, DCM | (E)-3-(6-bromoquinolin-4-yl)-N-(tert-butyl)acrylamide | Not specified | nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Wittig Reactions in Quinoline-Acrylaldehyde Synthesis

The Wittig reaction is a cornerstone in organic synthesis for the creation of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.org In the context of synthesizing (E)-3-(quinolin-4-yl)acrylaldehyde, the reaction would involve quinoline-4-carbaldehyde (B127539) and a suitable phosphorus ylide.

The mechanism commences with the generation of the phosphonium (B103445) ylide. This is typically achieved by treating an appropriate alkyltriphenylphosphonium halide with a strong base. masterorganicchemistry.com The ylide, characterized by adjacent positive and negative charges, acts as a potent nucleophile. masterorganicchemistry.com

The core of the Wittig reaction involves the interaction of the ylide with the carbonyl group of quinoline-4-carbaldehyde. youtube.com While historically debated, contemporary evidence, particularly from NMR studies of reactions with unstabilized ylides, supports a concerted [2+2] cycloaddition pathway. wikipedia.org This leads directly to a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org The formation of a zwitterionic betaine (B1666868) intermediate is now considered less likely, especially in lithium-free reaction environments. organic-chemistry.orgwikipedia.org

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. Stabilized ylides, those with electron-withdrawing groups that can delocalize the negative charge, generally lead to the formation of the more thermodynamically stable (E)-alkene. organic-chemistry.org In the synthesis of this compound, the use of a stabilized ylide would be crucial to ensure the desired trans configuration of the double bond. The final step of the mechanism is the decomposition of the oxaphosphetane to yield the (E)-alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

A study on the synthesis of 3-methylquinoline-4-carbaldehydes utilized a Wittig-olefination–Claisen-rearrangement protocol starting from o-nitrobenzaldehydes, highlighting the utility of the Wittig reaction in building complex quinoline (B57606) structures. beilstein-journals.org

Understanding Reaction Mechanisms in Heck Coupling and Regioselectivity

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides another powerful tool for the synthesis of substituted alkenes like this compound. wikipedia.orgnumberanalytics.com This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org For the target molecule, this would likely involve coupling a 4-haloquinoline with acrolein or a related acrylic acid derivative.

The catalytic cycle of the Heck reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle. rsc.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-haloquinoline, forming a square planar Pd(II) complex. wikipedia.orgnumberanalytics.com

Alkene Insertion (Carbopalladation): The alkene (e.g., acrolein) coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond. This insertion typically occurs in a syn-periplanar fashion. wikipedia.org

β-Hydride Elimination: For the formation of the desired product, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs, generating the substituted alkene and a palladium-hydride species. wikipedia.orgnumberanalytics.com

Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of H-X, a process facilitated by a base present in the reaction mixture. wikipedia.org

The regioselectivity of the Heck reaction is a critical consideration. rsc.org The reaction conditions, including the choice of catalyst, ligands, and solvents, can significantly influence where the aryl group adds to the alkene. rsc.orgrsc.org In the synthesis of this compound, the goal is to achieve addition at the β-position of the acrylaldehyde moiety. The reaction generally exhibits a strong preference for trans selectivity in the product. organic-chemistry.orgresearchgate.net

Mechanistic Insights into Povarov-Type Reactions for Quinoline Scaffolds

The Povarov reaction is a powerful method for the synthesis of quinoline and tetrahydroquinoline derivatives. wikipedia.orgjst.org.in It is formally a [4+2] cycloaddition between an aromatic imine and an alkene. wikipedia.org While not a direct route to this compound, it is fundamental to the construction of the core quinoline scaffold from simpler precursors.

The reaction mechanism typically begins with the in-situ formation of an aromatic imine (a Schiff base) from an aniline (B41778) and an aldehyde. wikipedia.orgjst.org.in A Lewis acid is often required to activate the imine for electrophilic attack by an electron-rich alkene. wikipedia.org The reaction is generally considered a subset of aza-Diels-Alder reactions, though it often proceeds through a stepwise mechanism rather than a concerted one. wikipedia.orgfao.org

Recent studies using Density Functional Theory (DFT) have provided deeper insights into the aza-Diels-Alder reaction mechanism, showing that catalysts can significantly lower the transition state energy barriers. diva-portal.org The reaction can be influenced by various catalysts, and multi-component variations have been developed to increase molecular diversity. jst.org.inresearchgate.net Some variations of the Povarov reaction can even be terminated by other nucleophiles, leading to more complex structures. wikipedia.org The synthesis of C-2 substituted quinolines has been achieved through a three-component imino Diels-Alder reaction, followed by an aromatization step. researchgate.net

Mechanistic Aspects of Knoevenagel Condensation Applied to Quinoline Precursors

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction is highly relevant for the synthesis of this compound, where quinoline-4-carbaldehyde would be reacted with a compound containing an active methylene group.

The mechanism is initiated by the deprotonation of the active methylene compound by a weak base, such as an amine, to form a resonance-stabilized carbanion (enolate). wikipedia.orgyoutube.com This nucleophilic carbanion then attacks the carbonyl carbon of quinoline-4-carbaldehyde. pw.live The resulting aldol-type addition product subsequently undergoes dehydration, often spontaneously, to yield the α,β-unsaturated product. sigmaaldrich.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation following the condensation. wikipedia.orgorganic-chemistry.org The reaction generally produces the thermodynamically more stable (E)-isomer with high selectivity, which is advantageous for the synthesis of the target compound. nih.gov A cascade reaction involving a Knoevenagel condensation followed by an aza-Wittig reaction has been developed for the synthesis of 3-sulfonylquinolines, demonstrating the versatility of this condensation in building functionalized quinoline systems. nih.gov

Influence of Solvent Systems and Reaction Conditions on Reaction Outcomes

The choice of solvent and other reaction parameters such as temperature and catalyst can have a profound impact on the yield, selectivity, and even the mechanistic pathway of the reactions discussed.

In Wittig reactions , solvent polarity can significantly affect the stereochemical outcome, especially with semi-stabilized ylides. researchgate.net For stabilized ylides, which are pertinent to the synthesis of the (E)-isomer of our target compound, the solvent effect may be less pronounced, but can still influence reaction rates. The choice of base and the presence of salts can also alter the Z/E ratio of the resulting alkene. organic-chemistry.orgresearchgate.net

For the Heck reaction , the solvent system is crucial. Polar aprotic solvents like DMF, DMA, and NMP are commonly used. numberanalytics.com The choice of palladium catalyst, ligands, base, and temperature all play interconnected roles in determining the reaction's efficiency and regioselectivity. numberanalytics.comrsc.org For instance, the use of phosphine (B1218219) ligands can facilitate the reaction, while certain conditions may allow for phosphine-free reactions. wikipedia.org The development of catalysts that are stable at high temperatures has been important for less reactive aryl chlorides and bromides.

In Povarov-type reactions , the Lewis acid catalyst is a key variable, with compounds like boron trifluoride being common. wikipedia.org The reaction conditions can be tuned to favor either the kinetic or thermodynamic product. Optimization studies have shown that factors like the equivalents of reagents and temperature are critical for achieving good yields. organic-chemistry.org

For the Knoevenagel condensation , the catalyst is typically a weak base like piperidine (B6355638) or pyridine. wikipedia.org The reaction is often run at ambient or slightly elevated temperatures. The use of microwave irradiation or solvent-free conditions has been explored to accelerate the reaction and improve its environmental footprint. sigmaaldrich.com The product selectivity in some sequential Knoevenagel condensation/cyclization reactions has been shown to be highly dependent on the reaction conditions, including the specific base and solvent used. nih.gov

Below is a table summarizing the influence of reaction conditions on these synthetic methods.

| Reaction | Key Parameters | Influence on Outcome |

| Wittig Reaction | Solvent Polarity, Base, Ylide Stability | Affects stereoselectivity (Z/E ratio) and reaction rate. organic-chemistry.orgresearchgate.net |

| Heck Coupling | Catalyst (Pd source), Ligands, Base, Solvent, Temperature | Determines catalytic activity, regioselectivity, and product yield. numberanalytics.comrsc.org |

| Povarov Reaction | Lewis Acid Catalyst, Temperature, Reagent Stoichiometry | Influences reaction rate and can be tuned for product selectivity. wikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | Base Catalyst, Solvent, Temperature | Affects reaction rate and can influence product selectivity in sequential reactions. wikipedia.orgnih.gov |

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Pivotal Intermediate in the Synthesis of Statin Pharmaceuticals

The quinoline (B57606) core is a key structural feature in several synthetic drugs, including the statin class of cholesterol-lowering agents. The specific acrylaldehyde derivative of quinoline plays a crucial role in the assembly of these complex molecules.

A structurally related and highly functionalized derivative, (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, is a pivotal intermediate in the synthesis of Pitavastatin (B1663618). sigmaaldrich.com Pitavastatin is a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia. organic-chemistry.org The synthesis of this key aldehyde intermediate has been the focus of significant research to develop efficient and environmentally friendly manufacturing processes. sigmaaldrich.com

Recent advancements have led to a three-step total mechano-synthesis of this intermediate, starting from 4-bromoquinoline (B50189). sigmaaldrich.com This solvent-free approach highlights the importance of this aldehyde in modern, sustainable pharmaceutical manufacturing. The synthesis involves key steps such as an extrusive Suzuki–Miyaura coupling and a mechanochemical Minisci C–H alkylation, culminating in an oxidative Heck reaction to yield the target acrylaldehyde. sigmaaldrich.com The development of such synthetic routes underscores the industrial relevance of this quinoline-based aldehyde in producing life-saving medications.

| Intermediate | Role in Pitavastatin Synthesis | Synthetic Approach | Reference |

| (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde | Key precursor to the Pitavastatin side chain | Total mechano-synthesis | sigmaaldrich.com |

Utility in the Construction of Other Bioactive Quinoline Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.compurdue.edu The aldehyde functionality in quinoline-based acrylaldehydes serves as a versatile handle for elaboration into more complex, biologically active molecules.

While direct examples using (E)-3-(Quinolin-4-yl)acrylaldehyde are specific, the reactivity of the closely related quinoline-3-carbaldehydes provides a strong indication of its synthetic potential. mdpi.comnih.govresearchgate.net These aldehydes are readily condensed with various nucleophiles to generate a diverse library of bioactive compounds. For instance, reactions with hydrazides can yield quinoline-hydrazones, which have been investigated for their antioxidant and anticancer activities. mdpi.comnih.gov Similarly, condensation with other active methylene (B1212753) compounds or amines can lead to the formation of novel fused heterocyclic systems and other derivatives with potential therapeutic applications. purdue.edunih.gov The α,β-unsaturation in the acrylaldehyde moiety also allows for conjugate addition reactions, further expanding the range of possible molecular architectures.

Application in the Synthesis of Diversified α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are fundamental building blocks in organic chemistry, participating in a wide range of transformations. researchgate.net this compound is itself a member of this class and can be used as a starting material to create more elaborate unsaturated systems.

The aldehyde group can undergo various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone-like structures. nih.gov For example, the reaction of substituted quinoline-3-carbaldehydes with acetophenone (B1666503) derivatives yields unsymmetrical bis-quinolin-3-yl chalcones. nih.gov These reactions demonstrate how the basic framework of a quinoline acrylaldehyde can be extended to produce larger conjugated systems, which are of interest for their potential photophysical and biological properties. Furthermore, the aldehyde can be transformed into other functional groups, such as esters or amides, while retaining the α,β-unsaturation, thus providing access to a wider variety of α,β-unsaturated carbonyl compounds. researchgate.net

| Reaction Type | Reactant | Resulting Structure | Significance |

| Claisen-Schmidt Condensation | Acetophenones | Chalcones | Synthesis of larger conjugated systems |

| Wittig Reaction | Phosphonium (B103445) ylides | Dienes/Styryl derivatives | Extension of the conjugated system |

| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes | Formation of C-C bonds |

Contribution to the Development of Novel Organic Scaffolds with Defined Topologies

The rigid, planar structure of the quinoline ring system, combined with the reactive aldehyde group of this compound, makes it a valuable component for the rational design and synthesis of novel organic scaffolds with well-defined three-dimensional shapes. These scaffolds are crucial in materials science for developing organic light-emitting diodes (OLEDs), sensors, and in medicinal chemistry for creating conformationally constrained molecules that can interact with biological targets with high specificity. nih.govresearchgate.net

The use of quinoline-3-carbaldehydes in multicomponent reactions, such as the Povarov reaction, allows for the rapid assembly of complex polycyclic and polyheterocyclic architectures. purdue.edu By participating in such reactions, this compound can be incorporated into larger, well-defined molecular frameworks. Additionally, metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed on halogenated quinoline acrylaldehyde precursors to introduce various aryl or vinyl groups, leading to the formation of polyarylquinolines. nih.gov These resulting scaffolds often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in optoelectronics. nih.gov The ability to build upon the quinoline acrylaldehyde core allows chemists to construct diverse and complex topologies for a range of scientific applications. mdpi.com

Advanced Methodological Developments in Quinoline Acrylaldehyde Synthesis

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles has revolutionized the synthesis of quinoline (B57606) derivatives, aiming to reduce waste, solvent usage, and energy consumption. researchgate.net These strategies are pivotal in developing environmentally benign processes for compounds like (E)-3-(Quinolin-4-yl)acrylaldehyde.

Optimization of Mechanochemical Synthesis for Efficiency and Sustainability

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as a powerful green chemistry tool. murraystate.edu This approach often reduces or eliminates the need for solvents, leading to shorter reaction times and higher yields. murraystate.edu In the context of quinoline synthesis, mechanochemical methods can be applied to key bond-forming reactions. For instance, the aldol (B89426) condensation between quinoline-4-carboxaldehyde and an appropriate aldehyde or ketone under ball-milling conditions represents a potential route to acrylaldehyde derivatives.

The efficiency of mechanochemical synthesis can be optimized by controlling parameters such as milling frequency, time, and the use of catalytic additives. murraystate.edu Research into the mechanochemical synthesis of quinazolin-4(3H)-ones has demonstrated that even reactions involving highly reactive reagents like hypervalent iodine can be controlled under solvent-free conditions, suggesting the feasibility of this technique for a range of heterocyclic syntheses. nih.gov The development of a full synthetic method with high-efficiency purification can lead to significant yields, as seen in the mechanochemical synthesis of other complex molecules where yields of 94.0% have been achieved. murraystate.edu

Table 1: Parameters for Optimization of Mechanochemical Synthesis

| Parameter | Description | Potential Impact on this compound Synthesis |

| Milling Frequency (Hz) | The speed at which the milling balls impact the reactants. | Higher frequencies can increase reaction rates but may also lead to product degradation if not controlled. |

| Milling Time (min) | The duration of the mechanochemical reaction. | Optimization is crucial to ensure complete conversion without unnecessary energy expenditure or side product formation. murraystate.edu |

| Catalyst | Introduction of a solid-state catalyst to lower the activation energy. | A solid acid or base catalyst could facilitate the aldol condensation step, improving yield and selectivity. |

| Liquid-Assisted Grinding (LAG) | The addition of a small amount of liquid to facilitate the reaction. | A few drops of a high-boiling, green solvent could enhance molecular mobility and reaction rates without the need for bulk solvent. |

Exploration of Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, directly addressing the environmental impact of volatile organic compounds. researchgate.net The Friedländer synthesis, a classic method for preparing quinolines, has been successfully adapted to solvent-free conditions using various catalysts. researchgate.netnih.gov For example, the reaction of 2-aminoaryl ketones with carbonyl compounds can be efficiently catalyzed by oxalic acid or ionic liquids under solvent-free conditions to produce quinolines in excellent yields. researchgate.net

The synthesis of this compound could be envisioned through a solvent-free Claisen-Schmidt condensation of quinoline-4-carboxaldehyde with acetaldehyde. This type of reaction has been effectively carried out by grinding reactants with a solid base like sodium hydroxide (B78521), yielding the desired chalcone-like product. rsc.org The advantages of such protocols include not only their eco-friendliness but also their simplicity, cost-effectiveness, and often shorter reaction times. researchgate.netnih.gov

Table 2: Comparison of Solvent-Based vs. Solvent-Free Aldol Condensation

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Reaction Medium | Organic Solvents (e.g., ethanol (B145695), methanol, THF) | None or minimal solid support/catalyst |

| Environmental Impact | Higher, due to solvent use and disposal | Lower, minimal waste generation researchgate.net |

| Reaction Time | Can be several hours to days nih.gov | Often shorter, ranging from minutes to a few hours researchgate.netrsc.org |

| Work-up Procedure | Typically involves extraction and solvent evaporation | Simpler, often involving washing with water and filtration rsc.org |

| Energy Consumption | Higher, due to heating/refluxing | Lower, often performed at room temperature frontiersin.org |

Implementation of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. numberanalytics.com The application of flow chemistry to quinoline synthesis has been demonstrated to provide rapid and green routes to these heterocycles with good to excellent yields. rsc.org For example, a modified Doebner–von Miller reaction in a flow reactor has been used to synthesize 2-methylquinoline (B7769805) derivatives. rsc.org

A continuous flow process for synthesizing this compound would likely involve pumping a solution of the reactants (e.g., quinoline-4-carboxaldehyde and acetaldehyde) and a catalyst through a heated microreactor or packed-bed reactor. This setup allows for precise control over reaction temperature, pressure, and residence time, leading to improved yields and selectivity. A study on the continuous synthesis of 2-methylquinoline compounds from nitroarenes highlighted the importance of optimizing parameters such as solvent composition, flow rate, and catalyst ratio for achieving high efficiency. bohrium.com

Table 3: Key Parameters in Flow Synthesis of Quinolines

| Parameter | Description | Relevance to this compound Synthesis |

| Flow Rate | The volume of reactant solution passing through the reactor per unit time. | Directly influences the residence time and thus the extent of reaction. bohrium.com |

| Temperature | The temperature at which the reaction is conducted within the reactor. | Higher temperatures can accelerate the reaction but must be controlled to prevent byproduct formation. |

| Pressure | The pressure maintained within the flow system. | Can be used to keep solvents in the liquid phase above their boiling points, enabling higher reaction temperatures. bohrium.com |

| Catalyst Bed | A packed column containing a heterogeneous catalyst. | A solid-supported acid or base catalyst could be used for the condensation step, facilitating product purification. |

| Solvent System | The solvent used to dissolve the reactants and carry them through the reactor. | Green solvents like ethanol/water mixtures are preferred to enhance the sustainability of the process. bohrium.com |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. numberanalytics.comejbps.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govlew.ro This technology has been successfully applied to various quinoline syntheses, including the Friedländer reaction and multicomponent reactions. nih.govnih.gov

For the synthesis of this compound, a microwave-assisted Claisen-Schmidt condensation would be a highly efficient approach. Research on the synthesis of similar quinolinyl chalcones has shown that microwave irradiation of the reactants in the presence of a base can afford the desired products in a matter of minutes. jocpr.com For instance, the reaction of 2-aminophenylketones with ketones in neat acetic acid under microwave irradiation at 160°C resulted in excellent yields of quinoline scaffolds in just 5 minutes. nih.gov This rapid, efficient, and often solvent-free or solvent-minimal approach aligns well with the principles of green chemistry. ejbps.comnih.gov

Table 4: Comparative Data for Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Claisen Rearrangement | Conventional | 4 hours | Lower | lew.ro |

| Claisen Rearrangement | Microwave | Shorter | Higher | lew.ro |

| Friedländer Synthesis | Conventional | Several days | Very Poor | nih.gov |

| Friedländer Synthesis | Microwave | 5 minutes | Excellent | nih.gov |

| Synthesis of Quinolinyl Chalcones | Conventional | 4-5 hours | 60-78% | jocpr.com |

| Synthesis of Quinolinyl Chalcones | Microwave | 2-3 minutes | 75-88% | jocpr.com |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Enantioselective Synthesis Methods

The development of stereoselective and enantioselective synthesis methods for quinoline (B57606) derivatives is a significant area of ongoing research. acs.orgnih.gov Creating specific stereoisomers of chiral molecules is crucial in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Current research has explored iridium-catalyzed asymmetric allylic alkylation to establish chiral centers with high enantiomeric excess (ee). acs.org For instance, one study achieved a 97% ee in the synthesis of an enone intermediate. acs.org

Future work will likely focus on developing new chiral catalysts and optimizing reaction conditions to achieve even greater control over the stereochemical outcome of reactions involving (E)-3-(Quinolin-4-yl)acrylaldehyde and related structures. The goal is to devise synthetic routes that are not only highly selective but also efficient and practical for producing enantiomerically pure compounds.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The exploration of novel catalytic systems is paramount for improving the synthesis of quinoline derivatives. nih.govorganic-chemistry.org Researchers are investigating various catalysts, including transition metals and nanocatalysts, to enhance reaction efficiency and selectivity. nih.govdoaj.org For example, copper-based nanocatalysts have shown promise in various chemical transformations. nih.gov Similarly, photoredox/cobalt oxime dual catalytic systems have been utilized for the synthesis of multi-substituted 3,4-dihydroisoquinolines. mdpi.com

Future investigations will likely focus on designing and screening new catalysts to improve yields, reduce reaction times, and enable the use of more environmentally friendly reaction conditions. The development of reusable solid acid catalysts, such as Nafion NR50, for Friedländer quinoline synthesis under microwave conditions exemplifies the move towards more sustainable and efficient processes. mdpi.com

Expanding the Scope of Derivatization Reactions for Diverse Functional Applications

Expanding the range of derivatization reactions for this compound is key to unlocking its potential in various functional applications. The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.netmdpi.com Derivatization allows for the modification of the core structure to fine-tune its properties for specific applications, such as the development of new pharmaceuticals or materials with unique photophysical properties. nih.govnih.gov

Research efforts are directed towards introducing a wide array of functional groups onto the quinoline ring and the acrylaldehyde side chain. This includes exploring reactions like the Suzuki-Miyaura cross-coupling to introduce aryl substituents. nih.gov The resulting derivatives can then be screened for a wide range of biological activities and material properties.

Integration of Computational Chemistry and Artificial Intelligence in Reaction Prediction and Optimization

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of this compound and its derivatives. nih.govnih.govrsc.org Quantum chemical calculations are being employed to understand reaction mechanisms and predict reaction outcomes. nih.govrsc.org Density functional theory (DFT) calculations, for example, have been used to analyze the reactivity of quinoline towards hydroxyl radicals. nih.gov

Furthermore, machine learning (ML) and AI are being utilized for tasks such as predicting reaction sites, optimizing reaction conditions, and even designing retrosynthetic pathways. doaj.orgnih.govresearchgate.netnih.gov Web-based platforms leveraging AI can now predict retrosynthesis routes with a high degree of confidence. nih.gov This synergy between computational tools and experimental work is expected to significantly accelerate the discovery and development of new quinoline-based compounds and their applications. nih.gov

Q & A

Q. How to design kinetic experiments for studying its degradation pathways?

- Methodological Answer :

- Pseudo-first-order kinetics : Monitor aldehyde loss via UV-Vis at λmax ~300 nm under controlled O₂ levels.

- Arrhenius plots determine activation energy (Ea) for thermal decomposition .

Tables

Table 1 : Key Synthetic Parameters for this compound

| Method | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Heck Cross-Coupling | Pd(OAc)₂, PPh₃ | 80 | 72 | |

| Vilsmeier-Haack | POCl₃, DMF | 0→RT | 65 |

Table 2 : NMR Data for Key Protons (CDCl₃, 300 MHz)

| Proton | δ (ppm) | Multiplicity | J (Hz) | Reference |

|---|---|---|---|---|

| Aldehyde (CHO) | 9.89 | d | 7.5 | |

| Quinoline H-2 | 8.96 | d | 4.5 | |

| α,β-unsaturated H | 8.23 | d | 16.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.